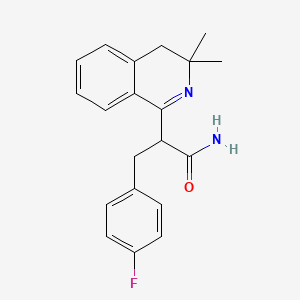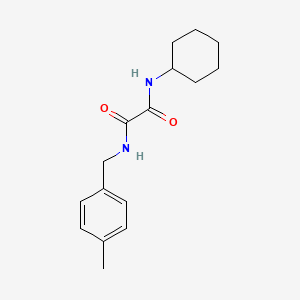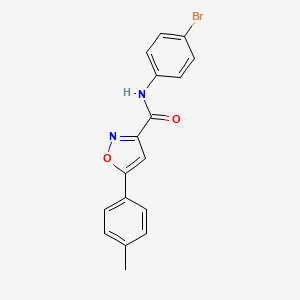
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
描述
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinones. It has been studied for its potential applications in medicinal chemistry as a drug candidate for various diseases.
作用机制
The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its anticancer activity by inducing apoptosis through the activation of caspase enzymes. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of fungal enzymes, such as lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. The exact mechanism of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone's anticonvulsant activity is still under investigation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis in cancer cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to have anticonvulsant effects by reducing the activity of voltage-gated sodium channels in neurons.
实验室实验的优点和局限性
One advantage of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of potential applications, including anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively easy to synthesize and has been optimized to achieve high yields with good purity. However, one limitation of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail, particularly its anticonvulsant activity. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could lead to the development of more effective 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone-based drugs.
合成方法
The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and phenylacetonitrile in the presence of potassium tert-butoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. This method has been optimized to achieve a high yield of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone with good purity.
科学研究应用
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has been found to induce apoptosis in these cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anticonvulsant activity in animal models.
属性
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(24)23(20)17-7-3-2-4-8-17/h2-14,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJWBNXBPCRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904002 | |
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
351505-16-3 | |
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)


